2-Phenyl-4-vinyloxazole
Overview
Description
2-Phenyl-4-vinyloxazole is a heterocyclic compound that features an oxazole ring substituted with a phenyl group at the 2-position and a vinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-vinyloxazole typically involves the condensation of appropriately substituted isonitriles with carbonyl compounds or iminium species, followed by silylation of the resulting alcohol. One common method is the Zn(OTf)2-promoted condensation reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-4-vinyloxazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Ethyl-substituted oxazole.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-Phenyl-4-vinyloxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a scaffold for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-vinyloxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can participate in covalent bonding with nucleophilic sites, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
2-Phenyl-4-methyloxazole: Similar structure but with a methyl group instead of a vinyl group.
2-Phenyl-4-ethynyloxazole: Contains an ethynyl group at the 4-position.
2-Phenyl-4-chloroxazole: Features a chlorine atom at the 4-position.
Uniqueness: 2-Phenyl-4-vinyloxazole is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs. This makes it a versatile intermediate in synthetic chemistry and a valuable scaffold in drug discovery .
Properties
IUPAC Name |
4-ethenyl-2-phenyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h2-8H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWSOHQURSXOKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=COC(=N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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